molecular formula C13H26N2O2 B3030053 Tert-butyl 2-isobutylpiperazine-1-carboxylate CAS No. 859518-31-3

Tert-butyl 2-isobutylpiperazine-1-carboxylate

Cat. No.: B3030053
CAS No.: 859518-31-3
M. Wt: 242.36
InChI Key: WXGGVOBNOVOVAM-UHFFFAOYSA-N
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Description

Tert-butyl 2-isobutylpiperazine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-isobutylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and isobutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-isobutylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-isobutylpiperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-isobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2-isobutylpiperazine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and isobutyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 2-isobutylpiperazine-1-carboxylate (CAS Number: 674792-06-4) is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a piperazine ring substituted with both tert-butyl and isobutyl groups, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H27N2O2
  • Molecular Weight : 243.366 g/mol
  • Solubility : Soluble in DMSO
  • Storage Conditions : -20 ºC for 3 years

The structural uniqueness of this compound allows it to interact with various biological targets, potentially influencing neurotransmitter systems and other cellular pathways.

Preliminary studies suggest that this compound may interact with specific neurotransmitter receptors, which could impact signaling pathways associated with mood regulation and anxiety responses. Such interactions are critical for understanding its therapeutic potential in treating psychiatric disorders.

Antibacterial Activity

Research indicates that piperazine derivatives, including this compound, exhibit antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on this compound's antibacterial activity is limited, its structural relatives have been documented to possess significant antimicrobial effects.

Neuropharmacological Effects

The compound has been implicated in studies focusing on its effects on neurotransmitter systems. Virtual screening and molecular docking studies suggest that certain piperazine derivatives can inhibit human acetylcholinesterase, a key enzyme involved in neurotransmitter breakdown . This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling and potentially providing therapeutic benefits in conditions like Alzheimer's disease.

Study on Piperazine Derivatives

A study exploring various piperazine derivatives highlighted their ability to inhibit bacterial efflux pumps, suggesting that these compounds could enhance the efficacy of existing antibiotics against resistant strains . While this compound was not directly tested, its structural similarities to effective derivatives indicate potential for similar applications.

Interaction Studies

Further interaction studies have indicated that this compound may bind to specific receptors involved in anxiety and mood regulation. These findings are crucial for developing new therapeutic agents targeting psychiatric disorders .

Comparative Analysis of Piperazine Derivatives

Compound NameMolecular FormulaAntibacterial ActivityNeuropharmacological Effects
This compoundC13H27N2O2Limited data availablePotential interaction with neurotransmitter receptors
Tert-butyl piperazine-1-carboxylateC11H22N2O2Effective against MRSAInhibits acetylcholinesterase
Pyridylpiperazine derivativesVariesEffective against MDR bacteriaPotential as antibiotic potentiators

Properties

IUPAC Name

tert-butyl 2-(2-methylpropyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGGVOBNOVOVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662690
Record name tert-Butyl 2-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859518-31-3
Record name tert-Butyl 2-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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